Amiprofos-methyl

Übersicht

Beschreibung

Amiprofos-methyl is an organophosphate herbicide known for its selective action against weeds. It is primarily used in agricultural settings to control unwanted vegetation in crops such as maize. The compound is characterized by its ability to inhibit microtubule polymerization in plant cells, which disrupts cell division and growth .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Amiprofos-methyl is synthesized through a multi-step chemical process. The synthesis involves the reaction of O-methyl O-(2-nitro-p-tolyl) phosphoramidothioate with isopropylamine. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize efficiency and minimize waste. The final product is then purified and formulated for agricultural use .

Analyse Chemischer Reaktionen

Types of Reactions: Amiprofos-methyl undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Hydrolysis: In the presence of water, this compound can hydrolyze to form its corresponding phosphoric acid derivative.

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

Substitution: this compound can undergo nucleophilic substitution reactions, where the isopropylamine group is replaced by other nucleophiles.

Major Products Formed: The major products formed from these reactions include phosphoric acid derivatives, oxidized metabolites, and substituted phosphoramidothioates .

Wissenschaftliche Forschungsanwendungen

Overview

Polyploidy, the condition of having more than two complete sets of chromosomes, is a significant area of interest in plant breeding and genetics. APM is used as an antimitotic agent to induce polyploidy in various plant species, including bananas and orchids.

Case Study: Banana Plants

A study investigated the effectiveness of APM in inducing tetraploidy in banana plants. The experiment utilized different concentrations of APM (40 µM and 80 µM) over exposure periods of 24 and 48 hours. The results indicated that:

- 66.67% of tetraploid plants were obtained at 40 µM for 24 hours .

- 18.18% were obtained at 80 µM for 48 hours .

This demonstrates APM's potential as a viable alternative to colchicine, traditionally used for this purpose, due to its lower toxicity and higher efficiency in inducing chromosome duplication .

Data Table: Polyploidy Induction in Banana Plants

| Antimitotic | Concentration | Genotype | Exposure Period | Percentage of Tetraploid Plants |

|---|---|---|---|---|

| APM | 40 µM | 1304-04 | 24 hours | 66.67% |

| APM | 80 µM | 1304-04 | 48 hours | 18.18% |

| Colchicine | 1.25 mM | 1304-04 | 48 hours | 25% |

Applications in Orchid Breeding

APM has also been applied in orchid breeding to induce polyploidy. The use of antimitotic agents like APM allows for the manipulation of genetic material to create new hybrids with desirable traits such as increased flower size and improved resistance to diseases.

Findings

Research indicates that APM can effectively double the chromosome number in orchid tissues, leading to enhanced genetic diversity and potential improvements in ornamental characteristics .

Environmental Considerations

While APM is effective as a herbicide, its environmental impact must be considered. It is classified as moderately toxic to mammals and acts as an acetylcholinesterase inhibitor, raising concerns about its use in agricultural practices . Studies on its degradation and residue levels are crucial for assessing its long-term effects on ecosystems.

Data Table: Toxicity Profile of this compound

| Property | Value |

|---|---|

| Chemical Class | Organophosphate herbicide |

| Toxicity to Mammals | Moderately toxic |

| Mechanism of Action | Acetylcholinesterase inhibitor |

Wirkmechanismus

Amiprofos-methyl exerts its effects by inhibiting the polymerization of microtubules in plant cells. This inhibition disrupts the formation of the mitotic spindle, which is essential for cell division. The compound specifically targets the microtubule assembly, preventing the proper alignment and separation of chromosomes during mitosis. This leads to cell cycle arrest and ultimately cell death .

Vergleich Mit ähnlichen Verbindungen

Trifluralin: Another herbicide that inhibits microtubule polymerization but differs in its chemical structure and spectrum of activity.

Oryzalin: Similar to amiprofos-methyl in its mode of action but used in different crop types.

Pendimethalin: Also inhibits microtubule formation but has a broader application range in various crops

Uniqueness: this compound is unique in its high specificity for plant microtubules, making it highly effective in controlling weed growth without significantly affecting non-target organisms. Its reversible action on microtubules also allows for detailed studies on cell division dynamics in plants .

Biologische Aktivität

Amiprofos-methyl (APM) is a phosphorothioate herbicide known for its biological activity, particularly its effects on plant cells and potential applications in genetic studies and crop improvement. This article reviews the biological activity of APM, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

This compound primarily disrupts microtubule dynamics, which are crucial for various cellular functions including cell division, intracellular transport, and cell shape maintenance. The compound binds to tubulin, inhibiting microtubule polymerization and leading to altered microtubule organization within plant cells. This action is similar to other microtubule-targeting agents like colchicine but exhibits unique characteristics that make it particularly useful in plant breeding and genetic manipulation.

Effects on Plant Cells

- Microtubule Disruption : APM has been shown to cause significant morphological changes in plant cells by disrupting the alignment of cortical microtubules. This disruption can lead to abnormal cell expansion and altered growth patterns. Studies indicate that APM-treated cells exhibit swelling phenotypes due to impaired cellulose microfibril deposition, which is essential for maintaining cell structure and integrity .

- Induction of Haploid Plants : APM is utilized in the production of doubled haploid plants through chromosome doubling techniques. Research has demonstrated that treatment with APM can effectively induce haploidy in various species, enhancing breeding efficiency by producing homozygous lines more rapidly than traditional methods .

- p53 Signaling Pathway Activation : Recent studies have identified APM as a compound that activates the p53 signaling pathway in mammalian cells. This pathway is crucial for cellular stress responses and tumor suppression, suggesting potential implications for environmental toxicology and risk assessment related to APM exposure .

Case Study 1: Microtubule Dynamics in Tobacco BY-2 Cells

In a controlled study using tobacco BY-2 cells, researchers treated the cells with varying concentrations of APM to observe its effects on microtubule organization. The results indicated that APM caused significant perturbation in microtubule alignment, leading to pronounced spherical swelling in treated cells compared to controls. This study highlighted APM's potential as a tool for investigating microtubule function in plant development .

Case Study 2: Induction of Doubled Haploids

A series of experiments were conducted across multiple plant species to assess the effectiveness of APM in inducing doubled haploids. The findings revealed that APM treatment resulted in a consistent production of haploid plants, with subsequent chromosome doubling yielding viable diploid offspring. This method significantly reduced the time required for developing homozygous lines, showcasing APM's utility in modern plant breeding strategies .

Comparative Data Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Eigenschaften

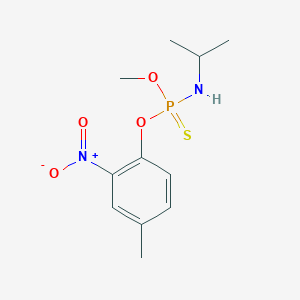

IUPAC Name |

N-[methoxy-(4-methyl-2-nitrophenoxy)phosphinothioyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N2O4PS/c1-8(2)12-18(19,16-4)17-11-6-5-9(3)7-10(11)13(14)15/h5-8H,1-4H3,(H,12,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEWQRWLIDWRMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OP(=S)(NC(C)C)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N2O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041600 | |

| Record name | Amiprofos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36001-88-4 | |

| Record name | Amiprophos-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36001-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amiprofos-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036001884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amiprofos-methyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=313446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amiprofos-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-methyl O-(4-methyl-2-nitrophenyl) isopropylthiophosphoramidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIPROFOS-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D130E8V1ON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.